molecular formula C18H13F3N2O3 B2421377 (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325857-00-9

(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2421377
CAS No.: 325857-00-9
M. Wt: 362.308
InChI Key: GXPQIRWUWSPGCI-QJOMJCCJSA-N
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Description

(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a trifluoromethyl group, and a carboxamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

8-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-25-14-7-2-4-10-8-13(16(22)24)17(26-15(10)14)23-12-6-3-5-11(9-12)18(19,20)21/h2-9H,1H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPQIRWUWSPGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 8-Methoxy-2H-Chromene-3-Carboxylic Acid Intermediate

Starting Materials :

  • 2-Hydroxy-5-methoxybenzaldehyde (for methoxy substitution at position 8)
  • Methyl acrylate (Baylis-Hillman reaction partner)

Procedure :

  • Baylis-Hillman Adduct Formation :
    The reaction between 2-hydroxy-5-methoxybenzaldehyde and methyl acrylate is catalyzed by a tertiary amine (e.g., DABCO) in anhydrous THF at 0–5°C. This step forms a β-hydroxy ester adduct, which is isolated via filtration and recrystallization.
  • Cyclization to Chromene Core :
    The adduct undergoes base-mediated cyclization using potassium hydroxide (KOH) in aqueous ethanol under reflux (24–48 hours). This step generates 8-methoxy-2H-chromene-3-carboxylic acid as a yellow solid.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Baylis-Hillman Adduct DABCO, THF, 0–5°C, 24 h 65 92
Cyclization KOH, EtOH/H₂O, reflux, 48 h 58 89

Introduction of the Trifluoromethylphenyl Imino Group

Schiff Base Condensation :
The chromene-3-carboxylic acid intermediate is oxidized to a ketone at position 2 using pyridinium chlorochromate (PCC) in dichloromethane. The resulting 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid reacts with 3-(trifluoromethyl)aniline in toluene under Dean-Stark conditions to form the imino linkage via azeotropic removal of water.

Optimization Challenges :

  • Steric Hindrance : The trifluoromethyl group necessitates prolonged reaction times (72 hours) and elevated temperatures (110°C) for complete conversion.
  • Stereoselectivity : The (2Z)-configuration is favored due to thermodynamic control, confirmed by NMR coupling constants (J = 12–14 Hz for trans-olefin protons).

Reaction Conditions :

Parameter Value
Solvent Toluene
Catalyst None (thermal activation)
Temperature 110°C
Time 72 h
Yield 74%

Conversion to Carboxamide

Amidation Protocol :
The carboxylic acid at position 3 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Subsequent treatment with ammonium chloride affords the carboxamide.

Industrial Scalability :

  • Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time to 2 hours.
  • Purification : Recrystallization from ethanol/water yields >95% pure product.

Data Summary :

Step Reagents/Conditions Yield (%)
Activation EDC, HOBt, DCM, 0°C, 1 h 89
Amidation NH₄Cl, RT, 12 h 82

Comparative Analysis of Synthetic Strategies

Alternative Routes for Chromene Core Formation

While the Baylis-Hillman approach is predominant, alternative methods include:

  • Claisen-Schmidt Condensation : Limited by poor regioselectivity for methoxy substitution.
  • Metal-Catalyzed Cyclizations : Palladium-catalyzed routes show promise but require expensive ligands.

Yield Comparison :

Method Yield (%) Cost (Relative)
Baylis-Hillman 58 1
Claisen-Schmidt 32 0.8
Pd-Catalyzed 67 3.5

Solvent and Catalyst Screening for Imino Group Installation

Solvent Effects :

  • Toluene : Optimal for azeotropic water removal.
  • DMSO : Increases reaction rate but promotes side reactions.

Catalytic Additives :

  • Acetic Acid : Accelerates imine formation but reduces stereoselectivity.
  • Molecular Sieves (4Å) : Improve yield by 12% via moisture absorption.

Industrial-Scale Production Considerations

Process Intensification Techniques

  • Flow Chemistry : Reduces cyclization time from 48 hours to 6 hours.
  • In Situ FTIR Monitoring : Ensures real-time quality control during amidation.

Economic Metrics :

Parameter Batch Process Flow Process
Annual Output (kg) 120 450
Cost per kg ($) 12,000 8,500

Waste Stream Management

  • Solvent Recovery : Distillation recovers >90% toluene.
  • Byproduct Utilization : KOH waste neutralized to produce fertilizer-grade potassium sulfate.

Mechanistic Insights and Stereochemical Control

Baylis-Hillman Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the tertiary amine on methyl acrylate, forming a zwitterionic intermediate that reacts with the aldehyde. Steric effects from the methoxy group dictate regioselectivity, favoring C3-carboxylic acid formation.

Schiff Base Formation Dynamics

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary research indicates it may inhibit cancer cell proliferation through specific molecular pathways.

The mechanism of action involves interaction with enzymes or receptors, potentially modulating their activity and influencing cellular processes.

Medicine

In medicinal chemistry, (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is explored as a potential therapeutic agent. Its structural characteristics suggest applications in developing drugs targeting inflammatory diseases and cancers. Ongoing research aims to elucidate its pharmacokinetics and toxicity profiles to assess its viability as a lead compound in drug development.

Industry

The compound is also utilized in industrial applications, particularly in developing new materials or specialty chemicals. Its unique properties make it suitable for creating formulations that require specific chemical characteristics, such as enhanced stability or reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications of (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide:

  • Anticancer Research : A study demonstrated that derivatives of chromene compounds exhibit significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic uses in oncology .
  • Antimicrobial Activity : Research indicated that compounds with trifluoromethyl substitutions showed enhanced antimicrobial activity compared to their non-substituted counterparts .
  • Material Science : The compound's unique chemical properties have been leveraged in developing novel materials with tailored functionalities for industrial applications .

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, trifluoromethyl group, and carboxamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Biological Activity

The compound (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, characterized by a chromene core and functionalized with a trifluoromethyl group and a carboxamide moiety. This unique structure suggests potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C18H13F3N2O3
  • Molecular Weight : Approximately 362.308 g/mol
  • CAS Number : 1327168-19-3

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of various enzymes or receptors, which is essential for its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to chromenes, including (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. The mechanism involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation in various cancer cell lines.

In vitro evaluations have shown that similar compounds exhibit significant antiproliferative effects against several human cancer cell lines, including melanoma and breast adenocarcinoma cells.

Inflammatory Response Modulation

Research indicates that this compound may possess anti-inflammatory properties. Its structure allows it to bind effectively to enzymes involved in inflammatory processes, potentially reducing inflammation and associated symptoms.

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation Compounds similar to (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide showed cytotoxic effects on A375 (melanoma) and MCF-7 (breast cancer) cells with IC50 values in the low micromolar range .
Inflammatory Pathway Interaction The compound demonstrated the ability to inhibit key enzymes in inflammatory pathways, suggesting a role in treating inflammatory diseases .
Structure-Activity Relationship The presence of the trifluoromethyl group was found to significantly enhance biological activity compared to non-fluorinated analogs .

Synthesis and Structural Characterization

The synthesis of (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves several steps:

  • Formation of the chromene core.
  • Introduction of the trifluoromethyl group.
  • Addition of the carboxamide functionality.

This multi-step synthesis requires precise control over reaction conditions to yield high-purity products.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves the Z-configuration unambiguously. SHELX software refines crystallographic data, with hydrogen bonding networks validating molecular geometry .
  • NMR spectroscopy : 1H^1H-NMR coupling constants (e.g., JHHJ_{H-H}) distinguish Z/E isomers. The methoxy group’s singlet (~δ 3.8–4.0 ppm) and imine proton (δ 8.5–9.0 ppm) are key markers .
  • FT-IR : Stretching frequencies for C=O (~1680 cm1^{-1}) and C=N (~1600 cm1^{-1}) confirm functional groups .

How can density functional theory (DFT) elucidate electronic properties and tautomeric stability?

Advanced Research Question

  • Method : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). The Colle-Salvetti correlation-energy formula improves accuracy for non-covalent interactions .
  • Tautomer analysis : Compare relative energies of Z/E isomers and enol-keto tautomers. Solvent effects (PCM model) and Gibbs free energy calculations predict dominant tautomers in solution .
  • Validation : Overlay DFT-optimized structures with X-ray data (RMSD < 0.1 Å) .

What role do hydrogen-bonding networks play in the crystal packing of this compound?

Advanced Research Question

  • Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}, C-Hπ\text{C-H}\cdots\pi) into motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8). These patterns dictate packing efficiency and polymorphism .
  • Thermal stability : Stronger H-bonding correlates with higher melting points. Differential scanning calorimetry (DSC) and variable-temperature XRD validate thermal behavior .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question

  • Analog synthesis : Replace the trifluoromethyl group with -Cl, -CF3_3, or -OCH3_3 to assess electronic effects. Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • 3D-QSAR : CoMFA or CoMSIA models map steric/electrostatic fields to activity. Docking simulations (AutoDock Vina) identify binding interactions with target proteins .
  • Validation : Cross-check in vitro results with in silico predictions to refine SAR hypotheses .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, serum concentration, incubation time). Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .
  • Purity verification : HPLC-MS (>98% purity) and elemental analysis rule out impurities as confounding factors .
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or methodological biases .

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